![molecular formula C10H16N2O2 B6278748 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1249030-93-0](/img/no-structure.png)
3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid
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Description
“3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a compound with the molecular weight of 182.22 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” is represented by the Inchi Code: 1S/C9H14N2O2/c1-9(2,3)7-6(8(12)13)5-11(4)10-7/h5H,1-4H3,(H,12,13) .Chemical Reactions Analysis
Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
“3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a powder at room temperature .Safety and Hazards
The safety data sheet for “3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid. This intermediate is then converted to the desired product through a series of reactions involving oxidation, decarboxylation, and acidification.", "Starting Materials": [ "tert-butyl hydrazine", "ethyl acetoacetate", "sodium periodate", "sodium bicarbonate", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reaction of tert-butyl hydrazine with ethyl acetoacetate in the presence of a base to form 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid.", "Step 2: Oxidation of the intermediate with sodium periodate to form the corresponding pyrazole-4-carboxylic acid.", "Step 3: Decarboxylation of the pyrazole-4-carboxylic acid with sodium bicarbonate to form the corresponding pyrazole.", "Step 4: Acidification of the pyrazole with hydrochloric acid to form the final product, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid.", "Step 5: Isolation of the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] } | |
CAS RN |
1249030-93-0 |
Product Name |
3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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